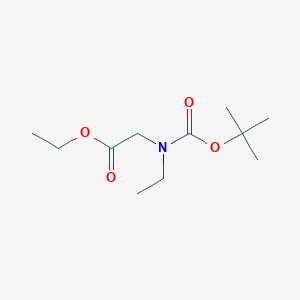

tert-Butyl (ethoxycarbonyl)methylethylcarbamate

Übersicht

Beschreibung

Tert-Butyl (ethoxycarbonyl)methylethylcarbamate (abbreviated as TBEC) is a synthetic compound that has been used for many applications in laboratory experiments. TBEC is a colorless and odorless solid that can be used as a reagent, a catalyst, or a stabilizer. It is also used in a variety of chemical syntheses, such as the synthesis of polymers, peptides, and other organic molecules. TBEC is a versatile compound that has been used in a variety of scientific research applications.

Wirkmechanismus

Tert-Butyl (ethoxycarbonyl)methylethylcarbamate acts as a catalyst in the synthesis of organic molecules. It helps to facilitate the reaction of organic molecules by providing an environment conducive to the formation of the desired product. tert-Butyl (ethoxycarbonyl)methylethylcarbamate also helps to stabilize the reaction by preventing the formation of unwanted side products.

Biochemical and Physiological Effects

tert-Butyl (ethoxycarbonyl)methylethylcarbamate has been shown to have minimal biochemical and physiological effects. In laboratory experiments, tert-Butyl (ethoxycarbonyl)methylethylcarbamate has been found to be non-toxic, non-irritating, and non-sensitizing. It is also not known to have any mutagenic or carcinogenic effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using tert-Butyl (ethoxycarbonyl)methylethylcarbamate in laboratory experiments is its versatility. It can be used in a variety of syntheses, and it is non-toxic and non-irritating. However, tert-Butyl (ethoxycarbonyl)methylethylcarbamate can be difficult to purify, and it can be expensive to obtain. Additionally, tert-Butyl (ethoxycarbonyl)methylethylcarbamate is not very soluble in water, so it must be used in an organic solvent.

Zukünftige Richtungen

The use of tert-Butyl (ethoxycarbonyl)methylethylcarbamate in laboratory experiments is likely to continue to increase in the future. It may be used in the synthesis of new pharmaceuticals, dyes, and other pigments. It may also be used in the synthesis of enzymes and other proteins. Additionally, tert-Butyl (ethoxycarbonyl)methylethylcarbamate may be used in the synthesis of polymers and other organic molecules. Finally, tert-Butyl (ethoxycarbonyl)methylethylcarbamate may be used in the synthesis of new materials, such as nanomaterials.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl (ethoxycarbonyl)methylethylcarbamate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, peptides, and other organic molecules. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and antibiotics. tert-Butyl (ethoxycarbonyl)methylethylcarbamate has also been used in the synthesis of dyes and other pigments, as well as in the synthesis of enzymes and other proteins.

Eigenschaften

IUPAC Name |

ethyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-12(8-9(13)15-7-2)10(14)16-11(3,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNPVJHZXYQVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (ethoxycarbonyl)methylethylcarbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.